Cas no 2228046-38-4 ((2R)-2-amino-3-methylhexan-1-ol)

(2R)-2-Amino-3-methylhexan-1-ol is a chiral amino alcohol characterized by its stereospecific (R)-configuration at the C2 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and asymmetric catalysts. Its structural features—a primary alcohol and a secondary amine—enable versatile functionalization, making it useful for constructing complex molecular frameworks. The methyl substitution at C3 enhances steric control in stereoselective reactions. With high enantiomeric purity, it is suitable for applications requiring precise chirality, such as ligand design or bioactive molecule development. The compound’s stability under standard conditions further ensures reliable handling in laboratory and industrial settings.
(2R)-2-amino-3-methylhexan-1-ol structure
2228046-38-4 structure
Product Name:(2R)-2-amino-3-methylhexan-1-ol
CAS No:2228046-38-4
MF:C7H17NO
MW:131.215982198715
CID:6406409
PubChem ID:165635875
Update Time:2025-06-08

(2R)-2-amino-3-methylhexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3-methylhexan-1-ol
    • 2228046-38-4
    • EN300-1997456
    • Inchi: 1S/C7H17NO/c1-3-4-6(2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t6?,7-/m0/s1
    • InChI Key: DNJLOOKMUZMYJY-MLWJPKLSSA-N
    • SMILES: OC[C@@H](C(C)CCC)N

Computed Properties

  • Exact Mass: 131.131014166g/mol
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 65.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

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Additional information on (2R)-2-amino-3-methylhexan-1-ol

Introduction to (2R)-2-amino-3-methylhexan-1-ol (CAS No. 2228046-38-4)

(2R)-2-amino-3-methylhexan-1-ol, with the CAS number 2228046-38-4, is a chiral compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of amino alcohols, characterized by its unique stereochemistry and functional groups. The presence of an amino group and a hydroxyl group on the same carbon chain, along with a methyl substituent, makes it a versatile building block for various chemical and biological applications.

The (2R) configuration of this compound is particularly important as it influences its biological activity and reactivity. Chirality plays a crucial role in the interaction of molecules with biological systems, and the (2R) enantiomer of (2R)-2-amino-3-methylhexan-1-ol has been shown to exhibit distinct properties compared to its enantiomeric counterpart. This makes it a valuable candidate for drug development and other biotechnological applications.

In recent years, there has been a growing interest in the use of chiral amino alcohols like (2R)-2-amino-3-methylhexan-1-ol in the synthesis of complex organic molecules. These compounds are often used as chiral auxiliaries or catalysts in asymmetric synthesis, which is a key process in the production of pharmaceuticals and fine chemicals. The ability to control stereochemistry during synthesis is essential for producing compounds with desired biological activities and reduced side effects.

One of the key applications of (2R)-2-amino-3-methylhexan-1-ol is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The hydroxyl and amino groups in (2R)-2-amino-3-methylhexan-1-ol can be modified to create prodrugs that improve drug solubility, stability, and bioavailability. This approach has been successfully applied in the development of several drugs, including antivirals and anticancer agents.

Recent studies have also explored the potential of (2R)-2-amino-3-methylhexan-1-ol as a precursor for natural product synthesis. Natural products are a rich source of bioactive compounds with diverse therapeutic properties. The ability to synthesize these compounds using chiral building blocks like (2R)-2-amino-3-methylhexan-1-ol can significantly enhance their production efficiency and reduce costs. For example, researchers have used this compound to synthesize analogs of terpenoids and alkaloids, which have shown promising anti-inflammatory and neuroprotective effects.

In addition to its applications in drug development, (2R)-2-amino-3-methylhexan-1-ol has also been investigated for its potential use in diagnostic imaging agents. The hydroxyl group can be functionalized to introduce radiolabels or fluorescent tags, making it useful for non-invasive imaging techniques such as positron emission tomography (PET) and fluorescence imaging. These imaging agents can help in the early detection and monitoring of diseases, improving patient outcomes.

The safety profile of (2R)-2-amino-3-methylhexan-1-ol is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for use in various medical applications. However, like any chemical compound, it should be handled with appropriate precautions to ensure safety in laboratory settings.

In conclusion, (2R)-2-amino-3-methylhexan-1-ol (CAS No. 2228046-38-4) is a versatile chiral compound with significant potential in multiple areas of research and development. Its unique stereochemistry and functional groups make it an attractive candidate for drug discovery, prodrug design, natural product synthesis, and diagnostic imaging agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in the fields of chemistry and biology.

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